molecular formula C13H10F3NO2 B12067465 2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone

2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone

Cat. No.: B12067465
M. Wt: 269.22 g/mol
InChI Key: NBCFDAAHBKERAK-YFHOEESVSA-N
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Description

2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone, with the chemical formula C9H6F3NO, is a fascinating compound. Its IUPAC name reflects its structure: it contains a phenyl ring, a trifluoromethyl group, and an oxazolone moiety . The compound’s unique arrangement of functional groups contributes to its intriguing properties.

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of 2-phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone. One common approach involves cyclization of an appropriate precursor, such as an α,α-dimethyl-4-amino-2-(trifluoromethyl)benzenemethanol. The cyclization reaction typically occurs under acidic conditions, resulting in the formation of the oxazolone ring.

Industrial Production:

While industrial-scale production methods may vary, researchers often employ efficient synthetic routes to produce this compound. Optimization of reaction conditions and purification steps ensures high yields and purity.

Chemical Reactions Analysis

2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes may yield derivatives with altered properties.

    Substitution: Substituents on the phenyl ring can be modified using appropriate reagents. Common reagents include strong acids, bases, and oxidizing agents.

Major products formed from these reactions depend on reaction conditions and substituent positions. Researchers often explore these transformations for drug discovery and materials synthesis.

Scientific Research Applications

This compound finds applications across scientific disciplines:

    Chemistry: It serves as a versatile building block for designing novel molecules.

    Biology: Researchers investigate its interactions with biological targets, potentially leading to drug development.

    Medicine: Its pharmacological properties are of interest for therapeutic purposes.

    Industry: Industries explore its use in materials science, catalysis, and specialty chemicals.

Mechanism of Action

The precise mechanism by which 2-phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique due to its trifluoromethyl-substituted phenyl ring and oxazolone structure, it shares similarities with other heterocyclic compounds. Notable analogs include related oxazolones and phenyl derivatives.

Biological Activity

2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5(4H)-oxazolone is a heterocyclic organic compound notable for its unique structure, which includes an oxazolone ring and a trifluoromethyl-substituted propylidene group. This compound has gained attention for its potential biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.

PropertyValue
Molecular FormulaC₁₃H₁₀F₃NO₂
Molecular Weight269.22 g/mol
Density1.303 g/cm³
Boiling Point292.07 °C
Flash Point130.44 °C

The biological activity of 2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone is attributed to its structural features that enhance its interaction with biological targets. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration, while the oxazolone ring can interact with various enzymes and receptors, modulating their activity.

1. Antimicrobial Activity

Research indicates that compounds with oxazolone structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of oxazolones can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in various models. In one study, it was found to exhibit significant inhibition of inflammatory mediators, indicating its potential use in managing inflammatory conditions .

3. Analgesic Activity

Analgesic properties were assessed through pharmacological tests such as the writhing test and hot plate test in animal models. Results indicated that the compound demonstrated notable analgesic effects, comparable to established analgesics .

Case Study 1: Antimicrobial Evaluation

In a study focusing on the antimicrobial efficacy of oxazolone derivatives, this compound was tested against common pathogens. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects revealed that treatment with the compound reduced levels of pro-inflammatory cytokines in vitro. This suggests that it may modulate immune responses effectively, providing a basis for further development as an anti-inflammatory therapeutic .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical for enhancing the compound's biological activity. Comparative studies with similar compounds lacking this substitution demonstrated significantly lower activity profiles, emphasizing the importance of this functional group in optimizing biological interactions .

Properties

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

(4Z)-2-phenyl-4-(3,3,3-trifluoro-2-methylpropylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C13H10F3NO2/c1-8(13(14,15)16)7-10-12(18)19-11(17-10)9-5-3-2-4-6-9/h2-8H,1H3/b10-7-

InChI Key

NBCFDAAHBKERAK-YFHOEESVSA-N

Isomeric SMILES

CC(/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2)C(F)(F)F

Canonical SMILES

CC(C=C1C(=O)OC(=N1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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